8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(2-hydroxyethylthio)-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-hydroxyethylthio)-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a nonyl halide, followed by the introduction of the hydroxyethylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and bases to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(2-hydroxyethylthio)-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
8-(2-hydroxyethylthio)-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(2-hydroxyethylthio)-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group can form hydrogen bonds or engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The purine core may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-hydroxyethylthio)-3-methyl-7-ethyl-1,3,7-trihydropurine-2,6-dione
- 8-(2-hydroxyethylthio)-3-methyl-7-propyl-1,3,7-trihydropurine-2,6-dione
- 8-(2-hydroxyethylthio)-3-methyl-7-butyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
The uniqueness of 8-(2-hydroxyethylthio)-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione lies in its nonyl substituent, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for studying hydrophobic interactions in biological systems and for developing pharmaceuticals with specific binding characteristics.
Properties
Molecular Formula |
C17H28N4O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O3S/c1-3-4-5-6-7-8-9-10-21-13-14(18-17(21)25-12-11-22)20(2)16(24)19-15(13)23/h22H,3-12H2,1-2H3,(H,19,23,24) |
InChI Key |
DMUTUHDVQXLFHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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